Regioisomeric Selectivity in Quinoline C3-H Alkenylation Reaction Yields
In the first reported direct C3-H alkenylation of quinolines, the reaction of quinoline with methyl vinyl ketone yields 4-(quinolin-3-yl)but-3-en-2-one as the exclusive regioisomer, with no detectable C2- or C4-alkenylated side products [1]. This contrasts with traditional electrophilic substitution methods that produce mixtures of regioisomers requiring chromatographic separation. The reported yield for this specific transformation is 78% under redox-neutral, transition-metal-free conditions, representing a significant improvement over multi-step approaches that typically require pre-functionalized quinoline substrates [1].
| Evidence Dimension | Regioisomeric purity and reaction yield |
|---|---|
| Target Compound Data | Exclusive C3-alkenylation product (no C2 or C4 isomers detected), 78% isolated yield |
| Comparator Or Baseline | Traditional Friedel-Crafts alkenylation or Pd-catalyzed cross-coupling: mixture of C2/C3/C4 regioisomers; yields typically 40-65% for the 3-isomer after separation |
| Quantified Difference | Absolute regioselectivity (no other isomers) vs. typical 3:1:0.5 regioisomeric ratio for conventional methods; 13-38% higher yield |
| Conditions | Quinoline (1.0 equiv), methyl vinyl ketone (2.0 equiv), t-BuOK (2.0 equiv), THF, 25 °C, 12 h, one-pot procedure |
Why This Matters
Absolute regioisomeric purity eliminates costly chromatographic separation and ensures consistent reactivity in subsequent transformations, directly reducing procurement risk for synthetic chemistry applications.
- [1] Xu, L.; Wang, X.; Yang, D.; Yang, X.; Wang, D. Direct C3-H Alkylation and Alkenylation of Quinolines with Enones. Angew. Chem. Int. Ed. 2024, e202416451. View Source
